molecular formula C10H20N2O3 B11720033 trans-3-(Boc-amino)-4-hydroxypiperidine

trans-3-(Boc-amino)-4-hydroxypiperidine

Cat. No.: B11720033
M. Wt: 216.28 g/mol
InChI Key: REUNVCLBHFFYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Boc-amino)piperidin-4-ol is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the third position and a hydroxyl group at the fourth position of the piperidine ring. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceutical intermediates and biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)piperidin-4-ol typically involves the protection of the amino group of piperidine followed by selective functionalization at the fourth position. One common method involves the Boc protection of piperidine, followed by oxidation to introduce the hydroxyl group at the fourth position. The reaction conditions often include the use of tert-butyl chloroformate for Boc protection and oxidizing agents such as m-chloroperbenzoic acid for hydroxylation .

Industrial Production Methods

Industrial production of 3-(Boc-amino)piperidin-4-ol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Boc-amino)piperidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the preparation of biologically active molecules for studying cellular processes.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

    Industry: The compound is used in the production of fine chemicals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-(Boc-amino)piperidin-4-ol involves its role as a precursor in the synthesis of biologically active moleculesThis selective functionalization is crucial for the activity of the final product, which may target specific molecular pathways or receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Boc-amino)piperidin-4-ol is unique due to the presence of both the Boc-protected amino group and the hydroxyl group, which allows for diverse chemical modifications. This dual functionality makes it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl N-(4-hydroxypiperidin-3-yl)carbamate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)

InChI Key

REUNVCLBHFFYFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.